3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide
Description
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antibacterial activities .
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
3-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-oxo-4H-isochromene-3-carboxamide |
InChI |
InChI=1S/C15H14N2O4/c1-9-7-12(17-21-9)16-14(19)15(2)8-10-5-3-4-6-11(10)13(18)20-15/h3-7H,8H2,1-2H3,(H,16,17,19) |
InChI Key |
NJUIBCMDYFTWGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide typically involves the reaction of 3-amino-5-methylisoxazole with phthalic anhydride under specific conditions . The reaction conditions may vary, but common methods include heating under reflux in the presence of a suitable solvent. Industrial production methods may involve optimization of these conditions to maximize yield and purity .
Chemical Reactions Analysis
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Scientific Research Applications
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies due to its interaction with various enzymes and proteins.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes that play a crucial role in cell division, thereby exhibiting anticancer properties . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar compounds include other isoxazole derivatives such as 3-amino-5-methylisoxazole and 2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione . Compared to these compounds, 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exhibits unique properties due to its specific structure, which may contribute to its enhanced biological activity .
Biological Activity
3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Pharmacological Properties
Recent studies have indicated that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary tests suggest that 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide has significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its therapeutic potential in mitigating oxidative stress-related diseases .
- Cytotoxicity : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .
The mechanisms by which 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been known to disrupt bacterial cell wall integrity, leading to cell lysis.
- Scavenging Free Radicals : The antioxidant activity may be attributed to the compound's ability to neutralize free radicals, thereby preventing cellular damage.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various isoxazole derivatives found that 3-methyl-N-(5-methylisoxazol-3-yl)-1-oxoisochroman-3-carboxamide exhibited strong antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
Case Study 2: Antioxidant Properties
Research published in recent literature highlighted the antioxidant potential of this compound through various assays, including DPPH and ABTS radical scavenging tests. The results showed that it significantly reduced oxidative stress markers in treated cells .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
